molecular formula C11H18O3 B13498506 Tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate

Tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate

Cat. No.: B13498506
M. Wt: 198.26 g/mol
InChI Key: LSSFSWPYCNKQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It features a tert-butyl ester group attached to a 3-oxopropanoate backbone, with a 2-methylcyclopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate typically involves the esterification of 3-(2-methylcyclopropyl)-3-oxopropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other esters, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The 2-methylcyclopropyl group may influence the compound’s reactivity and binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-oxopropanoate: Lacks the 2-methylcyclopropyl group, making it less sterically hindered.

    Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate: Similar structure but with an ethyl ester group instead of a tert-butyl group.

    Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate: Similar structure but with a methyl ester group.

Uniqueness

Tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate is unique due to the presence of both the tert-butyl ester group and the 2-methylcyclopropyl substituent.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate

InChI

InChI=1S/C11H18O3/c1-7-5-8(7)9(12)6-10(13)14-11(2,3)4/h7-8H,5-6H2,1-4H3

InChI Key

LSSFSWPYCNKQPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(=O)CC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.